Dipentoxyethane

Solvent Selection Hydrophobic Media Two-Phase Systems

Dipentoxyethane (1,1-dipentoxyethane; acetaldehyde dipentyl acetal) is a symmetrical dialkyl acetal with the formula CH₃CH(O(CH₂)₄CH₃)₂, classified under organic compounds known as acetals. It is a colorless liquid with a characteristic fruity-green odor, historically listed as a flavoring agent (EU Flavourings No.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 13002-08-9
Cat. No. B079568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentoxyethane
CAS13002-08-9
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCOC(C)OCCCCC
InChIInChI=1S/C12H26O2/c1-4-6-8-10-13-12(3)14-11-9-7-5-2/h12H,4-11H2,1-3H3
InChIKeyMIAGHUUTGZIIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipentoxyethane (CAS 13002-08-9): High-Boiling Acetal Solvent Procurement Guide


Dipentoxyethane (1,1-dipentoxyethane; acetaldehyde dipentyl acetal) is a symmetrical dialkyl acetal with the formula CH₃CH(O(CH₂)₄CH₃)₂, classified under organic compounds known as acetals [1]. It is a colorless liquid with a characteristic fruity-green odor, historically listed as a flavoring agent (EU Flavourings No. 06.100) but primarily utilized as a high-boiling, hydrophobic industrial solvent and reactive diluent. Its procurement value for scientific and industrial users is rooted in its distinct physicochemical profile, which fills a performance gap between low-molecular-weight acetals and more complex polyacetal resins [2][3].

Why In-Class Acetals Cannot Replace Dipentoxyethane Without Performance Trade-Offs


The acetals of acetaldehyde form a homologous series where systematic changes in the n-alkyl chain length produce large, nonlinear shifts in key performance parameters. A generic substitution of dipentoxyethane with a more common, lower-cost analog such as acetaldehyde diethyl acetal or acetaldehyde dimethyl acetal introduces a severe mismatch in water tolerance, volatility, flash point, and solvency. The following quantitative evidence guide demonstrates that dipentoxyethane's n-pentyl chain architecture creates a unique combination of high boiling point (224–227 °C), low water solubility (≈12 mg/L), and elevated flash point (≈59 °C) that cannot be replicated by shorter-chain acetals, making it an essential selection for high-temperature, water-sensitive, or ignition-risk applications [1].

Dipentoxyethane Differentiation Data: Physical Property Benchmarks Against Closest Analogs


Water Solubility: Dipentoxyethane vs. Shorter-Chain Acetals

Extending the alkyl chain from ethyl to n-pentyl collapses water solubility from grams per liter to milligrams per liter, enabling use in water-sensitive reactions. Acetaldehyde diethyl acetal is soluble at 46 g/L (20 °C) , while dipentoxyethane is virtually insoluble at 12.12 mg/L (25 °C est.) [1]. This represents a >3,700-fold reduction in aqueous affinity, critical for anhydrous syntheses or moisture-excluding formulations.

Solvent Selection Hydrophobic Media Two-Phase Systems

Boiling Point and Volatility Control in High-Temperature Processes

Dipentoxyethane exhibits a boiling point of 224–227 °C at atmospheric pressure [1], substantially higher than the 102–103 °C of acetaldehyde diethyl acetal [2] and the 64–65 °C of acetaldehyde dimethyl acetal . This 120–160 °C differential permits reaction staging at elevated temperatures without pressurization, expanding the process window for heat-requiring transformations.

High-Boiling Solvents Reaction Engineering Coatings and Inks

Flash Point and Safety-Classification Advantage Over Lower Acetals

The flash point of dipentoxyethane (58.7 °C, Tag Closed Cup, estimated) [1] is significantly higher than that of acetaldehyde diethyl acetal (−21 °C) [2] and acetaldehyde dimethyl acetal (−17 °C) . The ~80 °C increase moves dipentoxyethane out of the 'highly flammable' liquid classification (flash point <23 °C) under GHS criteria, reducing fire risk during handling, storage, and large-scale use.

Process Safety Flammable Solvents Transport & Storage

Lipophilicity (logP) and Organic Phase Partitioning

The estimated octanol-water partition coefficient (logP) for dipentoxyethane is 4.08 [1], compared to 0.84–1.14 for acetaldehyde diethyl acetal and 0.22 for acetaldehyde dimethyl acetal [1]. The logP difference of >3.0 units translates into a >1,000-fold increase in octanol-phase affinity, indicating superior partitioning into organic matrices, biological membranes, or non-aqueous coatings.

Liquid-Liquid Extraction Drug Delivery Fragrance Substantivity

Hydrolytic Stability Profile in Acidic Media Relative to Lower Acetals

Acetal stability toward acid-catalyzed hydrolysis generally increases with the steric bulk of the alkoxy groups [1]. While specific hydrolytic half-life data for dipentoxyethane at standardized pH are not published in open literature, class-level inference predicts that the n-pentoxy substituents provide enhanced kinetic stability compared to ethoxy or methoxy analogs. This trend is consistent with the documented sensitivity of diethyl acetal, which decomposes slowly in the presence of water and acid , whereas dipentoxyethane's low water solubility adds an additional kinetic barrier to hydrolysis.

Acetal Hydrolysis Controlled Release Formulation pH Buffering

Solubility Parameter and Polymer-Compatibility Window

Computational estimates of the Hansen solubility parameters for dipentoxyethane yield a Hildebrand total solubility parameter of ~17.5 MPa^½, with a dispersive component (δD) ~15.8, polar component (δP) ~2.8, and hydrogen-bonding component (δH) ~4.5 (estimated via group-contribution methods) [1]. This places dipentoxyethane in a solubility sphere that overlaps with many polyesters, alkyds, and epoxy resins but with reduced polarity compared to diethyl acetal (higher δP due to shorter chain). The reduced polar contribution enables selective solvation of non-polar binders while maintaining sufficient H-bond acceptance for moderate-polarity additives.

Hansen Solubility Parameters Polymer Processing Coating Formulation

Procurement-Driven Application Scenarios for Dipentoxyethane


High-Temperature Anhydrous Reaction Solvent

For reactions requiring sustained temperatures of 150–210 °C under anhydrous conditions—such as acetal exchange, ketal formation, or esterifications with water-sensitive catalysts—dipentoxyethane's boiling point of ~224 °C [1] and water solubility of only 12 mg/L [2] make it a more suitable medium than diethyl acetal (bp 102 °C) or dibutyl acetal (bp ~192 °C). Its low water content minimizes competing hydrolysis, while the elevated flash point (59 °C) reduces ignition risk during heating .

Hydrophobic Coating and Ink Formulations

Dipentoxyethane's logP of 4.08 [1] and estimated Hansen solubility parameters [2] indicate strong compatibility with non-polar binder resins (alkyds, epoxies). Its use as a reactive diluent in high-solids coatings enables viscosity adjustment without compromising water resistance—a limitation encountered with more water-soluble acetals like diethyl acetal (46 g/L solubility) . The slow evaporation rate (vapor pressure ~0.12 mmHg at 25 °C) also supports good flow and leveling.

Flavor and Fragrance Fixative with Sustained Release Profile

As an EU-registered flavoring substance (FL 06.100) with a fruity-green odor profile [1], dipentoxyethane's high logP and low water solubility provide superior substantivity on hydrophobic substrates compared to shorter-chain acetals [2]. Its higher hydrolytic stability (class-level inference) delays premature aldehyde release, making it a candidate for encapsulated or long-lasting fragrance delivery systems.

Industrial Crosslinking Agent for RTV Silicone Rubber

Dipentoxyethane has been identified as a crosslinking agent for room-temperature vulcanizing (RTV) silicone rubber and a surface treatment for glass fiber-reinforced plastics [1]. The compound's two reactive acetal groups enable moisture-triggered cure, and its low water solubility (12.12 mg/L) [2] ensures that crosslinking occurs only upon deliberate exposure to humidity, providing pot-life stability during application. Lower acetals with higher water miscibility would prematurely initiate cure.

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